Aspartame-d5
Description
Rationale for Utilizing Aspartame-d5 as a Deuterated Analog
This compound is specifically employed as a deuterated analog for research on aspartame (B1666099). veeprho.com Aspartame itself is a widely used artificial sweetener composed of the amino acids aspartic acid and phenylalanine, with a methyl ester group. medchemexpress.comresearchgate.net
This compound is a stable isotope-labeled version of aspartame where five hydrogen atoms on the phenyl ring of the phenylalanine component have been replaced by deuterium (B1214612) atoms. lgcstandards.com This specific labeling creates a molecule with a higher molecular weight than standard aspartame, making it easily distinguishable by mass spectrometry. lgcstandards.com
Below are the key chemical properties of this compound.
| Property | Value |
| CAS Number | 1356849-17-6 |
| Molecular Formula | C₁₄H₁₃D₅N₂O₅ |
| Molecular Weight | 299.33 g/mol |
| Synonym | L-α-Aspartyl-L-phenylalanine 2-(Methyl-d5) Ester |
| Deuterium Location | Phenyl ring of the phenylalanine moiety |
| Data sourced from LGC Standards and Santa Cruz Biotechnology. lgcstandards.comscbt.com |
The primary significance of using this compound lies in its role as an internal standard for the precise quantification of unlabeled aspartame and its degradation products. veeprho.commyskinrecipes.com Research relying solely on unlabeled aspartame faces challenges in achieving accurate measurements in complex matrices due to potential sample loss during extraction and ion suppression effects in mass spectrometry. eurekaselect.com
By using this compound, researchers can overcome these issues. For instance, a 2020 study utilized this compound in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify aspartame and its phenylalanine-containing degradation products in 111 soft drinks across Europe. unitedformetabolicdiseases.nl The addition of a known quantity of this compound to each sample allowed for the accurate determination of the concentrations of aspartame and its metabolites, such as diketopiperazine (DKP) and aspartyl-phenylalanine (Asp-Phe). unitedformetabolicdiseases.nl The study found highly variable concentrations of aspartame among similar soft drinks from different countries, highlighting the importance of accurate analytical methods. unitedformetabolicdiseases.nl
The table below summarizes findings from the stability portion of the aforementioned study, demonstrating how this compound facilitates the tracking of aspartame and its breakdown products under different conditions. unitedformetabolicdiseases.nl
| Compound | Condition | Concentration Change over 6 Days |
| Aspartame | Heated to ~37°C | Significant decrease |
| Aspartame | Cooled or Frozen | Relatively stable |
| Diketopiperazine (DKP) | Heated to ~37°C or Room Temp | Increase |
| Aspartyl-phenylalanine (Asp-Phe) | Heated to ~37°C or Room Temp | Increase (to a lesser extent than DKP) |
| This table illustrates the degradation of aspartame into its byproducts under heat, a process accurately monitored using this compound as an internal standard. unitedformetabolicdiseases.nl |
This application underscores the critical role of this compound in providing the high level of accuracy and precision required for regulatory analysis, food science, and metabolic research, which would be difficult to achieve using unlabeled aspartame alone. unitedformetabolicdiseases.nl
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-methoxy-1-oxo-3-(2,3,4,5,6-pentadeuteriophenyl)propan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-13(19)10(15)8-12(17)18/h2-6,10-11H,7-8,15H2,1H3,(H,16,19)(H,17,18)/t10-,11-/m0/s1/i2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOZJIPTCAWIRG-HEPISUNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)OC)NC(=O)[C@H](CC(=O)O)N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675637 | |
| Record name | Methyl L-alpha-aspartyl-L-(2,3,4,5,6-~2~H_5_)phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356849-17-6 | |
| Record name | Methyl L-alpha-aspartyl-L-(2,3,4,5,6-~2~H_5_)phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Isotopic Incorporation of Aspartame D5
General Synthetic Routes for Aspartame (B1666099) and Deuterated Variants
The industrial production of aspartame, and by extension its deuterated analogs, is primarily achieved through two main approaches: chemical synthesis and enzymatic synthesis. nih.govchemdad.com Both methods involve the coupling of two amino acid derivatives: L-aspartic acid and L-phenylalanine methyl ester. researchgate.netacs.org For the synthesis of Aspartame-d5, L-phenylalanine-d5 methyl ester is used as the starting material.
Chemical Synthesis: This route involves multi-step organic reactions. A common strategy begins with the protection of the amino group of L-aspartic acid, often by formylation, to prevent side reactions. nih.govwikipedia.org The two carboxylic acid groups of the protected aspartic acid are then converted into an internal anhydride (B1165640). wikipedia.org This anhydride is subsequently reacted with L-phenylalanine methyl ester (or L-phenylalanine-d5 methyl ester for the labeled variant). The final step involves the removal of the protecting group (deformylation) under acidic conditions to yield the final aspartame product. google.com A significant drawback of this method is the potential formation of the non-sweet β-isomer (β-aspartame) alongside the desired α-isomer, which necessitates purification steps to separate the target compound. nih.govchemdad.com
Enzymatic Synthesis: An alternative, more specific method utilizes a protease enzyme, such as thermolysin, to catalyze the peptide bond formation. wilkes.edunih.gov This process typically involves the condensation of an N-protected L-aspartic acid (e.g., N-benzyloxycarbonyl-L-aspartic acid) with L-phenylalanine methyl ester. nih.govnih.gov The key advantage of the enzymatic approach is its high stereoselectivity, which exclusively produces the desired α-aspartame, thus simplifying the purification process and avoiding the formation of the β-isomer. nih.govnih.gov The reaction equilibrium is often shifted towards synthesis because the product precipitates from the aqueous reaction mixture. nih.gov Following the enzymatic coupling, the N-protecting group is removed, typically by catalytic hydrogenation, to yield the final product. nih.gov
Strategies for Specific Deuterium (B1214612) Labeling within the Phenylalanine Moiety of Aspartame
The synthesis of this compound requires the specific incorporation of five deuterium atoms onto the aromatic phenyl ring of the phenylalanine precursor. This is achieved by using L-phenylalanine-d5 as a starting material. The synthesis of L-phenylalanine-d5 itself can be accomplished through various methods, including biosynthetic and chemical approaches.
One effective strategy is the biosynthesis of the deuterated amino acid using microorganisms. slideshare.net For instance, facultative methylotrophic bacteria like Brevibacterium methylicum can be cultured in media containing deuterated water (D₂O) and deuterated methanol (B129727) (CD₃OD) as the primary sources of deuterium. slideshare.net By adapting the bacteria to grow in progressively higher concentrations of these deuterated substrates, they can synthesize L-phenylalanine with a high degree of deuterium incorporation into the benzyl (B1604629) group. slideshare.net This biological method provides a cost-effective route to producing specifically deuterated amino acids.
Chemical synthesis of L-phenylalanine-d5 typically involves using a deuterated starting material, such as benzene-d6, and building the amino acid structure through established organic chemistry reactions. These multi-step syntheses allow for precise control over the location of the deuterium labels. Once L-phenylalanine-d5 is obtained, it is converted to its methyl ester, L-phenylalanine-d5 methyl ester, which is then used in the aspartame synthesis routes described previously.
Chemical Yield and Efficiency Considerations in this compound Synthesis
In chemical synthesis routes, the deformylation and separation of the N-formyl-L-α-aspartyl-L-phenylalanine methyl ester from its β-isomer are critical steps that influence the final yield. Patents describing these processes report yields for the final, purified aspartame in the range of 64% to 93%. google.comgoogle.com Enzymatic methods, while highly specific, can sometimes result in more modest yields, with early examples of protease-mediated peptide synthesis reporting yields around 22%. nih.gov However, optimization of reaction conditions, such as substrate concentrations and pH, can significantly improve the efficiency of enzymatic coupling.
The table below summarizes reported yields for various aspartame synthesis processes, which serve as an indicator for the potential efficiency of this compound production.
| Synthesis Step/Method | Reported Yield | Reference |
| Deformylation and Purification (Chemical Synthesis) | 70% | google.com |
| Deformylation and Purification (Chemical Synthesis) | 72% | google.com |
| Deformylation and Purification (Chemical Synthesis) | 64% | google.com |
| α-L-aspartyl-L-phenylalanine methyl ester formation | 93% | google.com |
| α-L-aspartyl-L-phenylalanine methyl ester formation | 86.9% | google.com |
| Papain-Catalyzed Peptide Condensation (Analogous System) | 22% | nih.gov |
Characterization of Isotopic Purity and Regiospecificity of Deuteration
Confirming the isotopic purity and the precise location of the deuterium atoms (regiospecificity) is a critical quality control step in the synthesis of this compound. Several analytical techniques are employed for this characterization.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is a primary tool for determining isotopic purity. nih.govresearchgate.net By comparing the mass spectrum of this compound with that of an unlabeled aspartame standard, the incorporation of five deuterium atoms can be confirmed by the corresponding mass shift. The isotopic purity is calculated from the relative abundance of the H/D isotopolog ions (D₀ to D₅). nih.govresearchgate.net Tandem mass spectrometry (MS/MS) can further confirm the location of the deuterium atoms. Fragmentation of the parent ion should show that the d5-label is retained on the phenylalanine-related fragment ions. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for structural elucidation and confirming regiospecificity.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound would show a significant reduction or complete disappearance of the signals corresponding to the five protons on the phenyl ring when compared to the spectrum of unlabeled aspartame.
²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, and the spectrum would show a signal in the aromatic region, confirming the presence of deuterium on the phenyl ring.
¹³C NMR (Carbon-13 NMR): The signals for the carbon atoms directly bonded to deuterium on the phenyl ring will show characteristic splitting patterns (due to C-D coupling) and potentially altered chemical shifts compared to the unlabeled compound.
These analytical methods, used in combination, provide comprehensive characterization of the final this compound product, ensuring its suitability as an internal standard for quantitative studies. cerilliant.com
Advanced Analytical Techniques Employing Aspartame D5
Mass Spectrometry-Based Quantification Techniques
Mass spectrometry coupled with liquid chromatography is a powerful technique for the detection and quantification of analytes in complex mixtures. The use of deuterated standards like Aspartame-d5 is central to achieving high-quality results.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for this compound and Analytes
The development of a robust LC-MS/MS method is fundamental for the accurate quantification of aspartame (B1666099) and its deuterated internal standard, this compound. Method development involves the careful selection and optimization of several key parameters to ensure reliable separation and detection.
Several studies have focused on developing LC-MS/MS methods for the simultaneous determination of multiple artificial sweeteners, including aspartame, in various matrices like beverages and food products. jfda-online.comshimadzu.comnih.gov These methods often employ reversed-phase chromatography, which is well-suited for separating moderately polar compounds like aspartame.
A typical LC setup for aspartame analysis might involve:
Column: A C18 or a more polar-modified column, such as a Phenyl-Hexyl or Polar-RP, is often used. jfda-online.comsciex.comsciex.com For instance, a Phenomenex Synergi™ 2.5 µm Polar RP column has been shown to provide good retention and separation of various artificial sweeteners. sciex.comsciex.com An ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 μm) has also been successfully used. nih.gov
Mobile Phase: A gradient elution is commonly employed to achieve optimal separation of multiple analytes. The mobile phases typically consist of an aqueous component and an organic solvent, both modified with additives to improve peak shape and ionization efficiency. Common mobile phase compositions include water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid, or 10 mM ammonium (B1175870) acetate (B1210297) in water and methanol (B129727). jfda-online.comnih.govoiv.int
Flow Rate and Temperature: The flow rate and column temperature are optimized to ensure efficient separation and reasonable run times. For example, a flow rate of 0.25 mL/min and a column oven temperature of 30°C or 40°C have been reported. sciex.comoiv.int
The mass spectrometer is typically operated in electrospray ionization (ESI) mode, which can be run in either positive or negative polarity depending on the analyte. For aspartame, positive ESI mode generally provides better sensitivity. lcms.cz The instrument is set to perform multiple reaction monitoring (MRM) for high selectivity and sensitivity. shimadzu.com
Optimization of Multiple Reaction Monitoring (MRM) Transitions for Deuterated Species
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mass spectrometry technique used for quantification. It involves monitoring a specific precursor ion to product ion transition for a particular compound. nih.gov For deuterated internal standards like this compound, optimizing these MRM transitions is a critical step in method development.
The optimization process typically involves infusing a standard solution of the deuterated compound into the mass spectrometer to determine the most abundant and stable precursor and product ions. The declustering potential (DP) and collision energy (CE) are then optimized for each transition to maximize the signal intensity. nih.gov
For a given analyte and its deuterated internal standard, at least two MRM transitions are usually monitored: a "quantifier" ion for concentration calculations and a "qualifier" ion for confirmation of identity. mdpi.comhtslabs.com The ratio of the quantifier to the qualifier ion should remain constant across standards and samples. mdpi.com
While specific MRM transitions for this compound are proprietary to the laboratories that develop them, the principles of their optimization are universal. The precursor ion for this compound would be its deuterated molecular ion [M+H]+, and the product ions would be characteristic fragments resulting from collision-induced dissociation. The selection of transitions aims to minimize or avoid any potential deuterium (B1214612) scrambling, where deuterium atoms exchange with hydrogen atoms in the ion source, which could compromise the accuracy of quantification. cerilliant.com
Table 1: Example of Optimized MRM Parameters for Non-Deuterated Aspartame
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Aspartame | 295.1 | 277.1 | Positive |
| Aspartame | 295.1 | 179.1 | Positive |
| Aspartame | 295.1 | 162.1 | Positive |
| Aspartame | 293.0 | 200.0 | Positive |
This table presents a compilation of reported MRM transitions for non-deuterated aspartame from various sources and is for illustrative purposes. The optimal transitions for this compound would be shifted by the mass of the deuterium atoms.
Application of this compound as an Internal Standard in Quantitative Analysis
Isotopically labeled compounds, such as this compound, are considered the gold standard for internal standards in quantitative mass spectrometry. scbt.comresearchgate.net They are invaluable for correcting for variations that can occur during sample preparation, injection, and ionization. scbt.comnebiolab.com
The principle behind using a deuterated internal standard is that it is chemically almost identical to the analyte of interest and will therefore behave similarly during the analytical process. chromforum.org It co-elutes with the non-labeled analyte, experiencing the same matrix effects (ion suppression or enhancement) in the ESI source. researchgate.netnih.gov Because the internal standard is added at a known concentration to every sample and standard, any signal variation will affect both the analyte and the internal standard proportionally. The ratio of the analyte signal to the internal standard signal is then used to construct the calibration curve and determine the concentration of the analyte in unknown samples. nebiolab.com This ratiometric approach leads to significantly improved accuracy and precision in quantification. mdpi.comresearchgate.net
The use of deuterated internal standards is a common practice in various fields, including food analysis, environmental monitoring, and clinical chemistry, to ensure the reliability of quantitative results. mdpi.comnih.govsigmaaldrich.com For instance, in the analysis of artificial sweeteners in complex matrices like beverages, a deuterated internal standard for each analyte is recommended to compensate for matrix effects and ensure accurate quantification. researchgate.net While fully ¹³C-labeled standards are sometimes preferred to avoid potential chromatographic shifts seen with deuterated compounds, deuterium-labeled standards remain widely and effectively used. chromforum.orgfoodriskmanagement.com
High-Resolution Mass Spectrometry for Deuterated Metabolite Identification
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, is a powerful tool for identifying unknown compounds, including metabolites. ethz.ch When studying the metabolism of a deuterated compound like this compound, HRMS can be employed to identify its deuterated metabolites.
The high mass accuracy of HRMS allows for the determination of the elemental composition of an ion, which is crucial for identifying unknown molecules. koreascience.kr In the context of deuterated metabolite identification, researchers would look for molecular ions corresponding to potential metabolites of aspartame with the added mass of the deuterium labels.
Hydrogen-deuterium exchange (HDX) mass spectrometry is a related technique that provides information about the number of exchangeable hydrogens in a molecule, which can aid in structure elucidation. cdnsciencepub.comnih.govd-nb.info In studies involving deuterated compounds, HRMS can distinguish between the intentionally labeled non-exchangeable deuterium atoms and any exchangeable hydrogens that have been replaced with deuterium from a deuterated solvent.
For example, a study on the degradation of aspartame identified several of its breakdown products, such as aspartic acid, phenylalanine, and aspartyl-phenylalanine, using LC-MS/MS. rhhz.net If a similar study were conducted with this compound, HRMS would be instrumental in confirming that the identified degradation products still contain the deuterium label, thus tracing the metabolic fate of the parent molecule. The precise mass measurements would help to differentiate deuterated metabolites from endogenous, non-labeled compounds. nih.gov
Other Advanced Spectroscopic and Chromatographic Methods for Deuterated Aspartame
Beyond mass spectrometry, other spectroscopic techniques are vital for the characterization of deuterated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuteration Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules and for confirming the position and extent of isotopic labeling. openmedscience.comsigmaaldrich.com For this compound, NMR would be used to verify that the deuterium atoms have been incorporated into the correct positions within the molecule.
While ¹H NMR is commonly used for structural analysis, the presence of deuterium atoms, which are NMR-inactive under typical ¹H NMR conditions, would result in the disappearance of signals corresponding to the protons that have been replaced. The coupling patterns of neighboring protons would also be affected, providing clear evidence of deuteration.
¹³C NMR spectroscopy can also be used to confirm the integrity of the carbon skeleton and the purity of the labeled compound. openmedscience.com The analysis of isotope-containing compounds by NMR is crucial for confirming not only the structure and purity but also the specific location and integrity of the isotopic label. openmedscience.com Isotope-labeled compounds are essential for a wide range of NMR applications, enabling precise insights into molecular structure, dynamics, and interactions. nmr-bio.com
Conformation analysis of aspartame and its derivatives has been performed using NMR spectroscopy, demonstrating its power in determining the three-dimensional structure of these molecules in solution. researchgate.netnih.gov For this compound, NMR would similarly provide detailed structural information and confirm that the deuteration has not unintentionally altered the compound's fundamental structure.
Infrared (IR) and Raman Spectroscopy for Vibrational Characterization of this compound
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their characteristic vibrational modes. In the context of isotopically labeled compounds such as this compound, these techniques offer a nuanced view of molecular structure and dynamics. The substitution of hydrogen atoms with their heavier isotope, deuterium, induces predictable shifts in the vibrational frequencies of associated bonds, providing a clear spectral signature of the labeling.
The fundamental principle behind this phenomenon lies in the relationship between vibrational frequency, the force constant of the bond, and the reduced mass of the atoms involved. When a hydrogen atom is replaced by a deuterium atom, the reduced mass of the vibrating system increases significantly, while the bond's force constant remains largely unchanged. This increase in mass leads to a decrease in the vibrational frequency, which is readily observable in both IR and Raman spectra. libretexts.org Specifically, the frequency of a C-D (carbon-deuterium) stretching vibration is expected to be lower than that of a C-H (carbon-hydrogen) bond, typically shifting to a spectral region with fewer overlapping peaks. libretexts.orgnih.gov
For this compound, where the five hydrogen atoms of the phenyl group are replaced by deuterium, the most pronounced changes in the vibrational spectra are anticipated in the modes involving the C-H bonds of this ring. Detailed vibrational assignments for unlabeled aspartame have been established through both experimental data and quantum chemical calculations. sphinxsai.comresearchgate.netresearchgate.net These studies provide a baseline for interpreting the spectra of its deuterated analog.
The aromatic C-H stretching vibrations in unlabeled aspartame typically appear in the 3100-3000 cm⁻¹ region of the IR and Raman spectra. researchgate.net Upon deuteration to form this compound, these C-H stretching modes are expected to shift to approximately 2250-2300 cm⁻¹, a region that is often referred to as the "Raman-silent region" in biological samples due to the general absence of fundamental vibrations. nih.govbiorxiv.org This clear spectral window allows for the unambiguous detection of the deuterated moiety. Similarly, C-H in-plane and out-of-plane bending vibrations, which occur at lower frequencies, will also exhibit a downward shift upon deuteration. researchgate.net
The table below summarizes key vibrational modes for aspartame and the theoretically expected shifts for this compound, focusing on the phenyl group vibrations.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) for Aspartame (C-H) sphinxsai.comresearchgate.net | Expected Wavenumber (cm⁻¹) for this compound (C-D) |
| Aromatic C-H Stretching | 3025 - 3080 | ~2250 - 2300 |
| Aromatic C-H In-plane Bending | 1000 - 1300 | Lower frequency shift |
| Aromatic C-H Out-of-plane Bending | 700 - 900 | Lower frequency shift |
| Phenyl Ring C-C Stretching | 1400 - 1600 | Minor shifts due to coupling with C-D vibrations |
Note: The exact frequencies can vary based on the molecular conformation and environment. The shifts for bending modes are generally smaller and more complex than for stretching modes.
This predictable isotopic shift is invaluable for a variety of research applications. For instance, in studies of drug metabolism or environmental fate, this compound can be used as a tracer. Raman or IR spectroscopy can then be employed to track the incorporation and transformation of the deuterated phenyl group within complex biological or environmental matrices. nih.govbiorxiv.org The distinct C-D vibrational signature allows for selective detection and quantification, even in the presence of a large background of unlabeled molecules. nih.gov
Investigation of Degradation Pathways and Chemical Stability of Aspartame D5
Hydrolytic Degradation Mechanisms under Varied Environmental Conditions
The stability of Aspartame-d5 in aqueous solutions is significantly influenced by pH and temperature. nih.govrhhz.net Like aspartame (B1666099), this compound is a dipeptide ester and is susceptible to hydrolysis and cyclization reactions. nih.gov
The rate of degradation of aspartame, and by extension this compound, is highly dependent on the pH of the aqueous solution. nih.govresearchgate.net The molecule exhibits its greatest stability in the pH range of 3.5 to 5. researchgate.net Specifically, at a pH of 4.3, aspartame has a half-life of approximately 300 days at room temperature. researchgate.net Outside of this optimal pH range, the degradation accelerates. googleapis.com
Under strongly acidic conditions (pH < 4.0), the primary degradation pathway is the hydrolysis of the ester and amide bonds. nih.govresearchgate.net This leads to the formation of its constituent amino acids. nih.gov In more neutral and alkaline environments (pH > 6.0), the dipeptide tends to cyclize, forming diketopiperazine. nih.govresearchgate.net
Kinetic studies have shown that the degradation of aspartame under light follows zero-order kinetics. nih.gov The rate of photodecomposition is also influenced by pH, with the fastest degradation observed at pH 7.0, followed by pH 4.0 and 6.0. researchgate.net
Table 1: pH-Dependent Degradation of Aspartame
| pH Range | Primary Degradation Pathway | Major Degradation Products |
| < 4.0 | Hydrolysis of ester and amide bonds | Aspartic acid, Phenylalanine, Phenylalanine methyl ester researchgate.net |
| 4.0 - 5.0 | Minimal degradation | - |
| > 6.0 | Cyclization | Diketopiperazine (DKP) nih.govresearchgate.net |
| 7.0 - 10.0 | Cyclization | Diketopiperazine (DKP) researchgate.net |
| 12.0 | Hydrolysis | α-aspartylphenylalanine researchgate.net |
Temperature plays a crucial role in the degradation kinetics of this compound. Increased temperatures accelerate the degradation process, leading to a shorter half-life. rhhz.netgoogleapis.com For instance, the degradation of aspartame increases with rising temperatures, and it is known to be unstable at temperatures below 30°C and above 80°C. researchgate.net
The half-life of aspartame is significantly affected by both temperature and pH. At 25°C and pH 4, the time for 10% degradation (t90) is reported to be 53 days. researchgate.netnih.gov However, at 45°C and a pH of 5, the half-life decreases as water activity increases. researchgate.net In the solid state, aspartame undergoes intramolecular aminolysis at 190°C to form diketopiperazine with the release of methanol (B129727). uoguelph.ca
Table 2: Effect of Temperature on Aspartame Degradation
| Temperature (°C) | Condition | Observation |
| 25 | pH 4 | t90 = 53 days researchgate.netnih.gov |
| 30-80 | Aqueous solution | Gradual decomposition into diketopiperazine atamanchemicals.com |
| 45 | pH 5 | Half-life decreases with increased water activity researchgate.net |
| 120-170 | - | Decarboxylation and polymerization observed researchgate.net |
| >170 | - | Complex behavior including dimerization, cyclization, deamination, and decarboxylation researchgate.net |
| 190 | Solid state | Intramolecular aminolysis to form DKP and methanol uoguelph.ca |
Identification and Structural Characterization of Deuterated Degradation Products
The degradation of this compound results in several deuterated products, analogous to the degradation products of aspartame. rhhz.net These include deuterated diketopiperazine, deuterated aspartyl-phenylalanine, and the release of deuterated methanol and its constituent amino acids. rhhz.netresearchgate.net
Under neutral to alkaline conditions and at elevated temperatures, this compound undergoes intramolecular cyclization to form deuterated 5-benzyl-3,6-dioxo-2-piperazineacetic acid, commonly known as deuterated diketopiperazine (DKP-d5). nih.govrhhz.netgoogleapis.com This conversion involves the loss of the deuterated methyl group from the ester. uoguelph.ca DKP is a major degradation product in the pH range of 7 to 10. researchgate.net The formation of DKP increases with temperature. researchgate.net
Hydrolysis of the ester linkage in this compound, without cleavage of the peptide bond, leads to the formation of deuterated L-aspartyl-L-phenylalanine (Asp-Phe-d5). rhhz.netgoogleapis.com This is a significant degradation product, particularly under certain pH conditions. researchgate.net For instance, at pH 12, α-aspartylphenylalanine is the major breakdown product. researchgate.net
The complete hydrolysis of this compound breaks it down into its fundamental components: deuterated methanol (CD3OH), L-aspartic acid, and L-phenylalanine-d5. researchgate.netnih.gov The ester hydrolysis releases deuterated methanol. researchgate.net Subsequent hydrolysis of the amide bond cleaves the dipeptide into its constituent amino acids, L-aspartic acid and L-phenylalanine-d5. nih.govrhhz.net This breakdown is more prevalent under strongly acidic conditions. nih.govresearchgate.net Upon ingestion, aspartame is metabolized into these components. europa.eu
Mechanistic Insights into Degradation Pathways using Deuterium (B1214612) Labeling and Isotope Effects
The use of isotopically labeled compounds, such as this compound, provides a powerful tool for elucidating the complex mechanisms of chemical degradation. By replacing specific hydrogen atoms with their heavier isotope, deuterium, researchers can study kinetic isotope effects (KIEs). A KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org This phenomenon offers profound insights into the rate-determining steps and transition states of reaction pathways.
The C-D bond is stronger and has a lower vibrational frequency than a C-H bond. libretexts.org Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when deuterium is substituted at that position. This is known as a primary kinetic isotope effect. rsc.org Even when the C-H bond is not broken in the rate-limiting step, a smaller secondary kinetic isotope effect can be observed if the hybridization of the carbon atom changes during the reaction. wikipedia.org
In the context of this compound, deuterium labeling can be strategically used to probe the mechanisms of its primary degradation pathways: the hydrolysis of the methyl ester bond and the cyclization to form diketopiperazine (DKP).
Furthermore, studies can be conducted in heavy water (deuterium oxide, D₂O) to investigate the solvent isotope effect. This effect provides information on the role of water as a nucleophile or as a proton-transfer agent in the reaction mechanism. Research on the stability of aspartame in aqueous solutions has pointed to the existence of a solvent isotope effect, indicating the involvement of water in the rate-determining steps of its degradation. researchgate.net
For instance, the acid-catalyzed hydrolysis of the ester or peptide bond in aspartame may proceed through different mechanisms. If proton transfer from the hydronium ion to the substrate is the slow, rate-limiting step, the reaction will exhibit general acid catalysis and a "normal" kinetic isotope effect (kH/kD > 1) is expected. open.ac.uk Conversely, if the protonation is a rapid equilibrium followed by a slow, rate-limiting step (e.g., nucleophilic attack by water), the reaction will show specific hydrogen ion catalysis and an "inverse" solvent isotope effect (kH/kD < 1) may be observed. open.ac.uk
The table below summarizes how deuterium labeling and kinetic isotope effects can be used to differentiate between potential mechanistic pathways in aspartame degradation.
| Mechanistic Hypothesis | Observation with Deuterium Labeling | Interpretation |
| Ester Hydrolysis (Acid-Catalyzed) | ||
| Rate-limiting proton transfer | Normal solvent KIE (kH₂O/kD₂O > 1) | The transfer of a proton to the ester's carbonyl oxygen is the slowest step in the mechanism. |
| Rate-limiting nucleophilic attack by water | Inverse solvent KIE (kH₂O/kD₂O < 1) | A rapid pre-equilibrium protonation is followed by the slower attack of a water molecule. |
| Cyclization to DKP | ||
| C-H bond cleavage at the α-carbon is rate-limiting | Primary KIE observed with this compound (specifically deuterated at the α-carbon of the aspartyl residue) | The abstraction of this proton is involved in the rate-determining formation of the piperazine (B1678402) ring. |
| Nucleophilic attack of the amino group is rate-limiting | No significant primary KIE | The cleavage of the C-H bond is not part of the slowest step of the cyclization reaction. |
By comparing the degradation rates of this compound with its non-deuterated counterpart under various conditions (e.g., different pH levels), researchers can precisely map out the transition states and intermediates of the degradation pathways. researchgate.net This detailed mechanistic understanding is crucial for predicting and controlling the stability of the compound.
Biochemical Transformations and Metabolic Tracing with Aspartame D5 in Model Systems
Application in Non-Human In Vivo Systems for Metabolic Pathway Elucidation
The use of Aspartame-d5 in animal models allows for the elucidation of metabolic pathways in a complex biological system, distinguishing the administered compound from endogenous pools.
Stable isotope tracers like this compound are ideal for metabolic flux analysis in animal models such as rodents. Following administration, the appearance of deuterated metabolites in blood, tissues, and excreta can be tracked over time using mass spectrometry-based methods. This allows researchers to map the distribution and transformation of the aspartame-derived phenylalanine.
For example, studies using deuterated phenylalanine have successfully elucidated phenylalanine-tyrosine metabolism. americanchemicalsuppliers.com By administering a deuterated tracer and taking samples from blood and tissue, researchers can calculate key metabolic parameters like the fractional synthetic rate (FSR) of proteins and the rate of appearance (Ra) of the amino acid from tissue breakdown. Although specific published studies detailing the complete metabolic flux of this compound in rodent models were not identified, its design as a deuterated standard for phenylalanine makes it suitable for such investigations. The tracer would follow the known pathways of phenylalanine, which include incorporation into proteins or conversion to L-tyrosine and subsequently to catecholamines like dopamine (B1211576) and norepinephrine (B1679862). researchgate.net
The substitution of hydrogen with deuterium (B1214612) can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). Because a C-D bond is stronger than a C-H bond, reactions that involve the cleavage of this bond can proceed more slowly. While the initial hydrolysis of this compound does not involve breaking the C-D bonds on the phenyl ring, subsequent metabolism of the resulting phenylalanine-d5 might be affected.
The primary metabolic pathway for phenylalanine is its hydroxylation to tyrosine by the enzyme phenylalanine hydroxylase. This reaction involves the aromatic ring. It is plausible that a KIE could occur at this step, potentially slowing the rate of conversion of phenylalanine-d5 to tyrosine-d4 compared to the non-deuterated substrate. Evidence from other biological systems supports this principle. For instance, in a plant-based study, deuterated phenylalanine-d8 demonstrated lower biological activity than normal phenylalanine, an observation attributed to slower enzymatic reaction rates due to the KIE. A slower metabolic rate for the deuterated compound could lead to altered pharmacokinetics in an animal model, such as a longer half-life or different metabolite ratios compared to the non-deuterated aspartame (B1666099). However, specific in vivo studies quantifying this effect for this compound in animal systems are not currently available in the literature.
Summary of Isotope Effect Findings for a Related Compound
| Compound | System | Observation | Postulated Reason |
|---|---|---|---|
| Phenylalanine-d8 | Plants (duckweed) | Moderately lower toxicity (IC25 of 0.8 mM vs 0.6 mM) | Kinetic Isotope Effect (KIE) resulting in slower enzymatic reaction rates. |
Data from a study comparing deuterated and non-deuterated phenylalanine.
Metabolomic Profiling Using this compound as a Tracer
The use of stable isotope-labeled compounds is a cornerstone of modern metabolomic research, enabling precise tracking and quantification of metabolic pathways. This compound, a deuterated analog of aspartame, serves as a critical tool in this field, primarily functioning as an internal standard for analytical and pharmacokinetic studies. veeprho.commedchemexpress.commedchemexpress.com The incorporation of deuterium atoms creates a heavier version of the molecule that is chemically identical to aspartame but distinguishable by mass spectrometry (MS). This property allows researchers to differentiate the administered tracer from the naturally occurring (endogenous) compound, leading to highly accurate quantification in complex biological samples like plasma and tissue. veeprho.comunl.edu
When used in conjunction with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound enhances the reliability of measurements of aspartame and its metabolic products. veeprho.comresearchgate.netresearchgate.net Although detailed public studies explicitly outlining the full metabolomic profile derived from this compound tracing are limited, the established metabolic fate of aspartame provides a clear framework for what such tracing would reveal. oup.com
Upon ingestion, aspartame is rapidly and completely hydrolyzed in the gastrointestinal tract into its three primary constituents: phenylalanine (contributing 50% of its mass), aspartic acid (40%), and methanol (B129727) (10%). oup.comej-physics.orgnih.gov Therefore, an experiment using this compound as a tracer would follow the distribution and subsequent biochemical transformations of these deuterated components. For instance, the deuterium label on the phenylalanine ring allows for the precise tracking of this amino acid and its downstream metabolites.
The primary metabolites traced from the breakdown of this compound are detailed in the table below.
| Tracer Compound | Primary Labeled Metabolite | Metabolic Pathway | Significance in Tracing |
| This compound | Phenylalanine-d5 | Amino Acid Metabolism | Allows for tracking the absorption and distribution of phenylalanine and its subsequent conversion into other molecules, including neurotransmitter precursors. oup.com |
| This compound | Aspartic Acid | Amino Acid Metabolism | Traces the entry of this non-essential amino acid into various metabolic pathways. oup.com |
| This compound | Methanol | One-Carbon Metabolism | Follows the conversion of methanol to formaldehyde (B43269) and then to formic acid, providing insight into one-carbon transfer pathways. oup.comnih.gov |
This table outlines the expected primary labeled metabolites when using this compound as a tracer in metabolomic studies, based on the known metabolic breakdown of aspartame.
By employing this compound, researchers can overcome matrix effects in biological samples, where other substances might interfere with the detection of the target analyte, thus ensuring the accuracy of pharmacokinetic and metabolic data. unl.eduresearchgate.net
Investigation of Biochemical Interactions and Neurotransmitter Precursor Levels in Non-Human Brain Tissue
The administration of aspartame in non-human model systems, such as rats and mice, has been shown to significantly alter the biochemical environment of the brain, particularly impacting the levels of neurotransmitter precursors and the synthesis of monoamine neurotransmitters. scirp.orgisotope.com These effects are primarily attributed to the metabolic breakdown of aspartame into phenylalanine, aspartic acid, and methanol. unl.eduej-physics.org
Phenylalanine is a large neutral amino acid that competes with other amino acids, such as tyrosine and tryptophan, for transport across the blood-brain barrier. medchemexpress.com Research has demonstrated that administration of aspartame to rats leads to a significant elevation in plasma and brain concentrations of phenylalanine and its product, tyrosine. scirp.orgnih.gov This influx of phenylalanine can competitively inhibit the entry of other essential amino acids into the brain, thereby affecting the synthesis of key neurotransmitters. medchemexpress.commdpi.com
Studies in rodents have documented distinct changes in brain neurotransmitter levels following aspartame administration. For example, some research has shown a dose-dependent inhibition of dopamine, norepinephrine, and serotonin. medchemexpress.com Conversely, other studies report an increase in catecholamines, consistent with the elevated levels of their precursor, tyrosine. scirp.org
The following tables summarize findings from key studies in non-human brain tissue.
Table 1: Effect of Aspartame Administration on Neurotransmitter Precursor Levels in Rat Brain
| Study Focus | Animal Model | Aspartame Dose | Key Findings in Brain Tissue |
| Amino Acid Levels | Rats | 200 mg/kg | Significant increases in phenylalanine and tyrosine levels. nih.gov |
| Amino Acid & Monoamine Effects | Rats | 200 mg/kg | Elevated brain levels of phenylalanine and tyrosine. scirp.org |
| Seizure Facilitation | Genetically Epilepsy-Prone Rats | 50-2000 mg/kg (acute) | Dramatic changes in brain amino acid concentrations; increases in norepinephrine were noted. researchgate.net |
This table presents findings on how aspartame affects the concentration of key neurotransmitter precursors in the brain of non-human subjects.
Table 2: Effect of Aspartame Administration on Neurotransmitter Levels in Non-Human Brain Tissue
| Study Focus | Animal Model | Aspartame Dose | Effect on Brain Neurotransmitters |
| Brain Monoamines | Mice | 0.625, 1.875, 5.625 mg/kg (daily for 2 weeks) | Dose-dependent inhibition of serotonin, noradrenaline, and dopamine. medchemexpress.com |
| Oxidative Stress & Monoamines | Mice | 22.5 and 45 mg/kg | Dose-dependent inhibition of brain serotonin, noradrenaline, and dopamine. nih.gov |
| Neurotransmitter Content | Male Albino Rats | 50, 75, 125 mg/kg | Significant reduction in serotonin, GABA, and dopamine; significant increase in acetylcholine (B1216132) and norepinephrine. isotope.com |
This table summarizes the observed changes in major neurotransmitter levels in the brain of non-human subjects following aspartame administration.
The excess phenylalanine from aspartame metabolism can inhibit enzymes crucial for neurotransmitter synthesis, such as tyrosine hydroxylase and tryptophan hydroxylase, leading to reduced levels of dopamine and serotonin. mdpi.com Furthermore, aspartic acid itself is an excitatory neurotransmitter, and at high concentrations, it can contribute to neuronal hyperexcitability. ej-physics.org These findings from non-human models illustrate the significant biochemical interactions of aspartame's metabolites within the central nervous system.
Environmental Fate and Isotopic Signatures of Aspartame D5
Biotic Transformation in Environmental Compartments, including Microbial Degradation
Aspartame (B1666099) is considered readily biodegradable in various environmental compartments, particularly in wastewater treatment plants (WWTPs) and soil. journalijar.comarviatechnology.com Studies on WWTPs have shown significant removal efficiencies for aspartame, often exceeding 68% and sometimes reaching 100%, which is primarily attributed to microbial degradation. sludgenews.orgacs.orgnih.govresearchgate.net
The biotic transformation of Aspartame-d5 would mirror that of aspartame, beginning with the enzymatic hydrolysis of the ester or amide linkages by microbial communities. This process would release deuterated degradation products, such as Phenylalanine-d5 and deuterated aspartyl-phenylalanine, into the environment.
Table 2: Reported Removal Efficiency of Aspartame in Wastewater Treatment Plants (Proxy for this compound)
| WWTP Type / Study Location | Removal Efficiency (%) | Key Findings | Reference |
| New York State, USA | 68.2% | Significant removal found; sorption to suspended particulate matter was also noted. | acs.orgnih.gov |
| Australia (35 WWTPs) | 100% | Most efficiently removed artificial sweetener among those studied. | researchgate.net |
| General Literature Review | ~70% - >90% | Aspartame, saccharin, and cyclamate show high removal, unlike the more persistent acesulfame (B1210027) and sucralose. | researchgate.netsci-hub.se |
Note: Data pertains to non-deuterated aspartame and indicates the high potential for biotic transformation of this compound in similar environments.
Detection and Quantification of this compound and its Deuterated Degradation Products in Environmental Samples
The primary application of this compound is as an internal standard for the accurate quantification of aspartame in complex matrices, including environmental samples. sludgenews.orgmedchemexpress.comuq.edu.au Its utility stems from the fact that it behaves almost identically to native aspartame during sample extraction, cleanup, and chromatographic separation, but is distinguishable by its higher mass in a mass spectrometer.
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is the predominant technique for this purpose. rhhz.netsepscience.comnih.govshimadzu.com In this method, a known quantity of this compound is spiked into an environmental sample (e.g., wastewater, surface water, sludge) before preparation. sludgenews.orguq.edu.au By comparing the signal intensity of the target analyte (aspartame) to the signal of the internal standard (this compound), analysts can correct for any loss of analyte during the procedure, thereby achieving highly accurate and precise quantification. researchgate.net
The same LC-MS/MS methods are capable of detecting and quantifying the deuterated degradation products of this compound, such as Phenylalanine-d5, deuterated Aspartyl-phenylalanine, and deuterated DKP. These compounds would be identified by their specific mass-to-charge ratios, which would be higher than their non-deuterated counterparts due to the five deuterium (B1214612) atoms. This capability allows for detailed studies on the environmental transformation pathways of the compound. rhhz.netresearchgate.net
Table 3: Analytical Methods for Aspartame Using this compound as an Internal Standard
| Analytical Technique | Matrix | Limit of Quantification (LOQ) / Detection (LOD) | Purpose / Finding | Reference |
| HPLC-MS/MS | Environmental Water | LOQ: 10 ng/L | Method for simultaneous determination of aspartame and its metabolite DKP. | nih.gov |
| LC-MS/MS | Wastewater, Sludge, Suspended Particulate Matter | Not specified (used for quantification) | Used as an internal standard to study the fate and mass loadings of aspartame in WWTPs. | sludgenews.org |
| LC/MS/MS | Surface and Drinking Water | LOD: <2.5 ng/L for Aspartame | High-sensitivity method for direct quantification in water without enrichment. | sepscience.com |
| LC-MS/MS | Wastewater | Not specified (used for quantification) | Used as an internal standard for a 7-year wastewater-based epidemiology study. | uq.edu.au |
Theoretical and Computational Studies on Aspartame D5
Molecular Dynamics Simulations and Conformational Analysis of Deuterated Aspartame (B1666099)
Molecular dynamics (MD) simulations have been instrumental in understanding the flexibility and conformational landscape of aspartame. nih.gov These simulations reveal that aspartame is a highly flexible molecule, capable of adopting multiple conformations in different environments. nih.gov One study highlighted the accessibility of the FIDII conformer, which is consistent with the proposed model for binding to the sweet taste receptor, despite the FIIDII conformation being the minimum-energy state in various solvents. nih.gov The energy barrier for this conformational change is reportedly low, around 1 kcal/mol, underscoring the molecule's dynamic nature. nih.gov
Table 1: Theoretical Conformational States of Aspartame and Postulated Influence of Deuteration
| Conformer | Description | Key Torsional Angles (Hypothetical) | Theoretical Impact of d5-Substitution |
| Extended | A linear arrangement of the molecule. | ψ ≈ 180°, φ ≈ -150° | Minimal impact on overall shape, potential for altered vibrational dynamics of the phenyl ring. |
| L-shaped | A folded conformation, believed to be responsible for the sweet taste. cnr.it | ψ ≈ 60°, φ ≈ -90° | Subtle changes in the stability of this conformation due to altered van der Waals interactions and zero-point vibrational energy of the phenyl group. |
| FIIDII | Minimum-energy conformation in several solvents. nih.gov | Specific set of dihedral angles. | Expected to remain the minimum-energy conformer, with slight modifications to its vibrational properties. |
| FIDII | Conformation consistent with receptor binding. nih.gov | Specific set of dihedral angles. | Accessibility might be subtly affected by changes in the energy landscape due to deuteration. |
This table is generated based on known conformations of aspartame and theoretical considerations of deuteration effects.
Quantum Chemical Calculations of Isotope Effects and Reaction Energetics
Quantum chemical calculations are essential for understanding kinetic isotope effects (KIEs), which are changes in reaction rates upon isotopic substitution. wikipedia.org The primary cause of KIEs involving deuterium (B1214612) is the difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond. The C-D bond has a lower ZPVE, meaning more energy is required to break it compared to a C-H bond. rsc.org This typically results in a slower reaction rate for the deuterated compound, a phenomenon known as a normal KIE (kH/kD > 1). wikipedia.orgnih.gov
In the context of Aspartame-d5, the five C-D bonds on the phenylalanine ring are not typically broken during its primary function of binding to the sweet taste receptor. However, these substitutions can still lead to secondary kinetic isotope effects (SKIEs). SKIEs arise from changes in hybridization or coordination at the isotopic center between the reactant and transition state. wikipedia.org For example, a change from sp2 to sp3 hybridization at a deuterated carbon can lead to an inverse SKIE (kH/kD < 1). wikipedia.org
While the metabolic breakdown of aspartame involves the hydrolysis of the ester or peptide bond, the stability of the phenyl C-D bonds means they are unlikely to be the rate-limiting step in most chemical reactions. However, in computational studies of reaction energetics, for instance, modeling the enzymatic hydrolysis of this compound, the inclusion of deuterium would be critical for accurate predictions. Quantum chemical calculations could be used to compute the ZPVE corrections for both the ground state and any transition states, thereby providing a quantitative prediction of the KIE.
Table 2: Theoretical Kinetic Isotope Effects (KIE) in Reactions Involving Aromatic Systems
| Reaction Type | Isotope Position | Expected KIE (kH/kD) | Rationale |
| Aromatic C-H/C-D Cleavage | Phenyl ring | > 1 (Normal) | Higher activation energy required to break the stronger C-D bond. rsc.org |
| Electrophilic Aromatic Substitution | Phenyl ring | ≈ 1 | C-H/C-D bond is typically not broken in the rate-determining step. |
| Change in Hybridization (sp2 to sp3) at Phenyl Carbon | Phenyl ring | < 1 (Inverse) | The C-D bending vibrations become more constrained in the transition state. wikipedia.org |
This table presents theoretical KIEs based on established principles and is for illustrative purposes for reactions involving deuterated phenyl groups.
Modeling of Binding Interactions and Enzyme-Substrate Complexes with this compound
The binding of aspartame to the sweet taste receptor, a heterodimer of T1R2 and T1R3 proteins, has been extensively modeled. oup.comoup.comnih.gov These studies have identified a binding pocket within the Venus Flytrap Module (VFTM) of the T1R2 subunit. nih.govresearchgate.net Specific residues, such as Asp307 and Ser303, are thought to form critical hydrogen bonds and salt bridges with the aspartame molecule. tandfonline.com The phenyl group of aspartame fits into a hydrophobic pocket, with residues like Ile67 contributing to this interaction. tandfonline.com
Changes in van der Waals Interactions: Deuterium has a slightly smaller effective atomic radius than hydrogen, which can lead to minor alterations in steric and van der Waals interactions within the hydrophobic pocket.
Solvent Effects: The hydrophobicity of a C-D bond is slightly different from that of a C-H bond, which could lead to minor changes in the desolvation energy upon binding.
Computational methods like free energy perturbation (FEP) or thermodynamic integration (TI) could, in principle, be used to calculate the minute difference in binding free energy between Aspartame and this compound. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is an experimental technique that could complement these computational models by providing data on how the binding of a deuterated ligand affects the conformational dynamics of the receptor protein. jove.comresearchgate.netacs.orgresearchgate.netnih.gov
Table 3: Key Residues in the Aspartame Binding Site of T1R2 and Potential Influence of d5-Substitution
| T1R2 Residue | Interaction with Aspartame | Theoretical Impact of this compound Substitution |
| Ser303 | Hydrogen bonding with amino and carbonyl groups. tandfonline.com | No direct impact from phenyl ring deuteration. |
| Asp307 | Salt bridge with the amino group. tandfonline.com | No direct impact from phenyl ring deuteration. |
| Ile67 | Hydrophobic interaction with the phenyl moiety. tandfonline.com | Minor changes in van der Waals and hydrophobic interactions due to the properties of C-D vs. C-H bonds. |
| Y103, D142, S144, E302 | Part of the binding pocket, crucial for ligand recognition. nih.govresearchgate.net | Indirect effects due to potential subtle shifts in the ligand's position or orientation within the pocket. |
This table is based on published data for aspartame binding and theoretical considerations for this compound.
Future Research Directions and Emerging Applications of Aspartame D5
Development of Novel Analytical Applications Beyond Internal Standardization
While deuterated compounds are the gold standard for internal standards in mass spectrometry due to their chemical similarity and mass difference from the analyte, the utility of Aspartame-d5 can be expanded to more sophisticated analytical investigations. Future applications could leverage its unique properties to probe the intricacies of analytical systems themselves.
One emerging area is in the detailed characterization of matrix effects in complex biological samples. By comparing the ionization behavior of this compound to its non-labeled counterpart across various sample types and chromatographic conditions, researchers can gain a deeper understanding of how co-eluting substances suppress or enhance ionization. This moves beyond simple correction and into the realm of method development and validation, helping to create more robust and reliable analytical procedures. pnas.org
Furthermore, advanced analytical techniques such as ion mobility spectrometry (IMS) could represent a new frontier. IMS separates ions based on their size, shape, and charge. The subtle difference in mass and vibrational energy between Aspartame (B1666099) and this compound could potentially be used to study ion structures and conformational dynamics during the analytical process, offering insights that are not accessible through mass-to-charge ratio alone.
Exploration of this compound in Advanced Mechanistic Enzymology
Deuterated compounds are invaluable for elucidating enzymatic reaction mechanisms, primarily through the study of the kinetic isotope effect (KIE). wisc.eduunam.mxresearchgate.net The KIE occurs when replacing an atom with its heavier isotope alters the rate of a chemical reaction, which is particularly useful for identifying rate-determining steps that involve the cleavage of that specific bond. researchgate.netepfl.ch
Upon ingestion, aspartame is rapidly and completely broken down in the gut by enzymes like peptidases and esterases into its constituent parts: aspartic acid, phenylalanine, and methanol (B129727). europa.euwikipedia.orgresearchgate.net The phenylalanine component is subsequently metabolized, primarily in the liver, by the enzyme phenylalanine hydroxylase, which converts it to tyrosine. researchgate.net This hydroxylation step involves the aromatic ring of phenylalanine.
Future research could utilize this compound to probe the mechanism of phenylalanine hydroxylase and other enzymes involved in phenylalanine catabolism. Since this compound releases phenylalanine deuterated on the aromatic ring (L-phenylalanine-d5), any enzymatic reaction involving the cleavage of a carbon-deuterium (C-D) bond on this ring would exhibit a KIE. researchgate.net Observing a significant KIE would provide strong evidence that this bond-breaking step is rate-limiting in the catalytic cycle. Such studies can reveal fundamental details of enzyme function and dysfunction, as seen in metabolic disorders like phenylketonuria (PKU), where phenylalanine hydroxylase is deficient. europa.eu
| Potential Enzymatic Study | Enzyme | Metabolic Step | Information Gained from this compound |
| Phenylalanine Metabolism | Phenylalanine Hydroxylase | Phenylalanine → Tyrosine | Elucidation of the reaction mechanism and rate-limiting steps through the Kinetic Isotope Effect (KIE). researchgate.netnih.gov |
| Amino Acid Catabolism | Various Transaminases | Phenylalanine → Phenylpyruvate | Investigation of the role of C-H (or C-D) bond activation in transamination reactions. |
| Aspartame Hydrolysis | Peptidases / Esterases (e.g., ASRGL1) | Aspartame → Phenylalanine + Aspartic Acid | While the deuteration is not at the cleavage site, secondary KIEs could offer subtle insights into transition state structures. epfl.chontosight.ai |
Expanding Tracer Studies to Novel Biological and Chemical Systems
Stable isotope tracers are powerful tools for quantitatively analyzing metabolic pathways. creative-proteomics.comphysoc.org Administering an isotopically labeled compound allows researchers to track the movement of its atoms through complex biochemical networks, providing a dynamic view of metabolic flux. creative-proteomics.comnih.gov
This compound serves as an excellent delivery vehicle for L-phenylalanine-d5. After the initial rapid hydrolysis of aspartame in the gut, the liberated L-phenylalanine-d5 is absorbed and enters the body's amino acid pool. europa.euwikipedia.org From there, it can be tracked as it is incorporated into newly synthesized proteins or channeled into various catabolic pathways.
This tracer capability has significant potential for studying protein and amino acid metabolism in both health and disease. For example, researchers have already used L-[ring-d5]phenylalanine to intrinsically label milk and meat proteins in cows to investigate the bioavailability of dietary amino acids in humans. researchgate.net Using this compound as the source of the tracer could simplify administration in human studies. By monitoring the appearance of phenylalanine-d5 in blood, tissues, and expired air, scientists can quantify key metabolic parameters. nih.gov
Future research could apply this tracer methodology to:
Investigate protein turnover rates in specific tissues under various physiological conditions, such as exercise or aging. nih.gov
Study the metabolic fate of phenylalanine in neurodegenerative diseases or inborn errors of metabolism beyond PKU. researchgate.net
Assess the impact of different dietary compositions on amino acid absorption and utilization. nih.gov
Trace the biotransformation of phenylalanine into neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862). researchgate.net
Integration with Multi-Omics Approaches for Comprehensive Pathway Analysis
The integration of stable isotope tracing with multi-omics technologies—such as metabolomics and proteomics—offers a system-wide view of metabolic regulation. mdc-berlin.denih.gov This approach, often termed stable isotope-resolved metabolomics (SIRM), moves beyond the analysis of a few molecules to the comprehensive mapping of a tracer's fate across entire networks. mdc-berlin.deacs.org
When this compound is used as a tracer, the resulting L-phenylalanine-d5 and its downstream metabolites can be detected and quantified using mass spectrometry-based metabolomics. nih.govacs.org This allows for an untargeted discovery of all pathways that utilize phenylalanine, potentially revealing novel metabolic connections. acs.orgacs.org
Simultaneously, in the field of proteomics, the incorporation of L-phenylalanine-d5 into new proteins can be measured. This allows for the calculation of synthesis and turnover rates for thousands of individual proteins at once, a technique known as dynamic proteomics. physoc.orgphysiology.org This provides unparalleled insight into how different cells and tissues respond to stimuli by remodeling their proteome.
The combination of these approaches could lead to significant breakthroughs:
Dynamic Metabolic Flux Analysis: Quantifying the flow of metabolites through interconnected pathways in response to drugs or disease. nih.govbiorxiv.org
Systems-Level Understanding of Disease: Identifying how metabolic reprogramming in diseases like cancer or diabetes affects both small molecule and protein networks. frontiersin.org
Personalized Nutrition: Assessing how individuals metabolize amino acids and synthesize proteins, paving the way for tailored dietary recommendations.
By integrating data from genomics, transcriptomics, proteomics, and metabolomics, the use of a simple tracer like this compound can help construct highly detailed, dynamic models of human metabolism. biorxiv.org
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for detecting and quantifying Aspartame-d5 in biological matrices, and how should they be validated?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to enhance precision. Validate methods per ICH guidelines by assessing linearity (R² > 0.99), recovery rates (85–115%), and limits of detection (LOD < 1 ng/mL). Include matrix-matched calibration curves to account for ion suppression/enhancement .
Q. How can researchers optimize the synthesis of this compound to ensure high isotopic purity (>98%)?
- Methodological Answer : Employ deuterium exchange reactions under controlled pH (e.g., D₂O at pH 7.4) or catalytic deuteration. Verify purity via ¹H-NMR (absence of proton peaks at δ 2.5–3.5 ppm) and high-resolution mass spectrometry (HRMS) to confirm [M+D₅]+ adducts. Purify via reverse-phase HPLC with deuterated solvents .
Q. What factors influence the stability of this compound in aqueous solutions, and how should storage conditions be standardized?
- Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH over 30 days. Monitor degradation products (e.g., diketopiperazine) via LC-MS. Store solutions at -20°C in amber vials with nitrogen headspace to minimize photolytic and oxidative breakdown .
Advanced Research Questions
Q. How do metabolic pathways of this compound differ from non-deuterated aspartame in in vivo models, and what isotopic effects are observed?
- Methodological Answer : Compare pharmacokinetic profiles using dual-isotope tracer studies (this compound vs. ¹³C-labeled aspartame). Measure deuterium kinetic isotope effects (KIE) via enzyme kinetics (e.g., intestinal esterase activity) and metabolite quantification in plasma (e.g., phenylalanine-d5 vs. phenylalanine) .
Q. What experimental strategies resolve contradictions in reported this compound pharmacokinetic data across species?
- Methodological Answer : Perform meta-analysis using PRISMA guidelines to identify confounding variables (e.g., dosing regimens, species-specific cytochrome P450 activity). Validate via cross-species studies (rat vs. primate) with harmonized protocols for fasting, sampling intervals, and dose normalization to body surface area .
Q. How can researchers design robust in vitro models to study this compound’s interaction with gut microbiota-derived enzymes?
- Methodological Answer : Use anaerobic chamber-cultured fecal microbiota from healthy donors. Apply metagenomic sequencing (16S rRNA) to profile microbial communities and quantify deuterated metabolites (e.g., methanol-d4) via headspace gas chromatography. Include controls with deuterium-free media to distinguish abiotic vs. biotic degradation .
Data Contradiction Analysis & Experimental Design
Q. What statistical approaches are optimal for reconciling conflicting data on this compound’s blood-brain barrier permeability?
- Methodological Answer : Apply Bayesian hierarchical modeling to integrate disparate datasets (e.g., in situ perfusion vs. microdialysis). Include covariates such as endothelial transporter expression (measured via qPCR) and partition coefficients (logP). Use sensitivity analysis to identify outliers driven by methodological variability (e.g., perfusion flow rates) .
Q. How should researchers address discrepancies in this compound’s thermal degradation profiles reported in food vs. pharmaceutical matrices?
- Methodological Answer : Replicate studies using standardized matrices (e.g., USP phosphate buffer vs. lipid emulsion). Characterize degradation kinetics via Arrhenius plots (Eₐ calculation) and identify matrix-specific catalysts (e.g., metal ions via ICP-MS). Validate with accelerated stability testing at 60°C .
Tables for Methodological Reference
Authoritative Sources for Further Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
